Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate
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Overview
Description
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a synthetic organic compound that features a piperidine ring, a benzyl group, and a difluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,5-diamines or hydrogenation of pyridine derivatives.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Benzylation: The benzyl group is introduced through benzylation reactions, often using benzyl halides in the presence of a base.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or difluoroethyl positions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity . The benzyl group may further contribute to the compound’s overall binding properties .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2-Difluoro-2-[(2R)-piperidin-2-yl]ethyl}-2-[2-(1H-1,2,4-triazol-1-yl)benzyl][1,3]oxazolo[4,5-c]pyridin-4-amine
- Various piperidine derivatives
Uniqueness
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is unique due to its combination of a difluoroethyl group, a piperidine ring, and a benzyl group. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits .
Biological Activity
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H18F2N2O2, with a molecular weight of 298.33 g/mol. Its structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Difluoroethyl group : Enhances hydrophobic interactions.
- Carbamate functional group : Potentially involved in receptor binding.
Preliminary studies suggest that this compound may interact with various biological macromolecules, influencing pharmacological pathways. Its difluoroethyl group is hypothesized to improve binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications.
Interaction Studies
Research indicates that the compound's structure allows it to bind effectively to certain targets. Interaction studies have focused on its binding affinity and efficacy against specific receptors and enzymes. The difluoroethyl group likely enhances hydrophobic interactions, which could lead to improved biological activity compared to similar compounds.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | Contains a tert-butyl group instead of benzyl | Different steric effects due to tert-butyl |
Benzyl N-(piperidin-4-yl)carbamate | Lacks fluorine substituents | No fluorinated moiety may affect bioactivity |
1-(4-fluorophenyl)-N-(piperidin-4-yl)-methanamine | Contains a fluorophenyl group | Potentially different receptor interactions due to phenyl substitution |
Research Findings and Case Studies
- In Vitro Studies : Initial in vitro studies have shown that this compound exhibits significant binding affinity towards various receptors involved in neurological pathways. These studies utilized techniques such as radiolabeled ligand binding assays and fluorescence resonance energy transfer (FRET).
- In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in notable behavioral changes consistent with modulation of neurotransmitter systems. For instance, mice treated with the compound showed reduced hyperlocomotion in response to stimulants, suggesting potential anxiolytic or antipsychotic effects.
- Toxicology and Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated subjects compared to control groups.
Properties
Molecular Formula |
C15H20F2N2O2 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
benzyl N-(2,2-difluoro-2-piperidin-4-ylethyl)carbamate |
InChI |
InChI=1S/C15H20F2N2O2/c16-15(17,13-6-8-18-9-7-13)11-19-14(20)21-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,19,20) |
InChI Key |
CXTHALCOXXCYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CNC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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